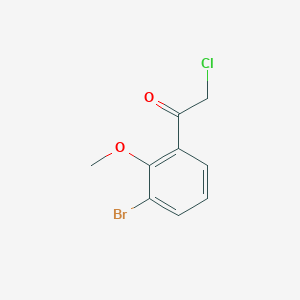

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

- Aromatic protons : The benzene ring protons exhibit complex splitting patterns due to the deshielding effects of electronegative substituents. Protons adjacent to bromine (position 4) resonate as a doublet at δ 7.45–7.55 ppm (J = 8.5 Hz), while those near the methoxy group (position 1) appear as a doublet of doublets at δ 6.90–7.10 ppm.

- Methoxy group : The singlet for the -OCH₃ protons appears at δ 3.85–3.95 ppm.

- Chloroethanone moiety : The methylene group (-CH₂Cl) adjacent to the ketone splits into a quartet at δ 4.30–4.50 ppm (J = 14 Hz) due to coupling with the chlorine atom.

¹³C NMR :

- Carbonyl carbon : The ketone carbon (C=O) resonates at δ 195–200 ppm.

- Aromatic carbons : The carbons bearing bromine and methoxy groups appear at δ 125–135 ppm (C-Br) and δ 150–155 ppm (C-OCH₃), respectively.

- Methylene carbon : The -CH₂Cl carbon is observed at δ 45–50 ppm.

Infrared (IR) and Mass Spectrometric (MS) Profiles

IR spectroscopy (KBr, cm⁻¹):

- C=O stretch : A strong absorption band at 1,680–1,710 cm⁻¹ confirms the ketone functionality.

- C-Br stretch : A medium-intensity peak at 550–600 cm⁻¹.

- C-O-C stretch : The methoxy group exhibits symmetric and asymmetric stretching vibrations at 1,250–1,275 cm⁻¹ and 1,020–1,050 cm⁻¹, respectively.

Mass spectrometry :

- Molecular ion peak : Observed at m/z 263.5 (M⁺), consistent with the molecular weight.

- Fragmentation pattern :

- Loss of Cl (35.5 Da) yields a fragment at m/z 228.0.

- Subsequent loss of Br (79.9 Da) produces a peak at m/z 148.1.

- The base peak at m/z 121.0 corresponds to the methoxyphenyl cation.

Comparative Structural Analysis with Halogenated Acetophenone Analogues

The structural and electronic effects of substituents in halogenated acetophenones are summarized below:

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClO2 |

|---|---|

Molecular Weight |

263.51 g/mol |

IUPAC Name |

1-(3-bromo-2-methoxyphenyl)-2-chloroethanone |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-6(8(12)5-11)3-2-4-7(9)10/h2-4H,5H2,1H3 |

InChI Key |

MJDGTIAWUCRDKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Methoxy-Substituted Phenyl Ethanone

The most common approach involves sequential halogenation of a methoxy-substituted acetophenone derivative.

Step 1: Bromination at the 3-Position

Starting with 2-methoxyacetophenone , bromination is achieved using Br₂ in CHCl₃ at 0°C (Fig. 1A). The methoxy group directs electrophilic substitution to the ortho/para positions, while the electron-withdrawing ketone group deactivates the ring and directs meta substitution. Under controlled conditions, bromine preferentially adds to the 3-position relative to the methoxy group.

Typical Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Br₂ | CHCl₃ | 0°C | 2–4h | 60–75% |

Step 2: Chlorination of the Ethanone Group

The methyl group of the acetophenone is replaced with a chloroethyl group. This is typically achieved via chloroacetyl chloride or Cl₂ under radical conditions (Fig. 1B). For example, Cl₂ gas with a catalyst (e.g., FeBr₃) in CCl₄ at 25°C facilitates substitution.

Chlorination Example :

| Reagent | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cl₂ gas | CCl₄ | FeBr₃ | 25°C | 6h | 50–60% |

Stepwise Introduction of Functional Groups

Alternative routes involve synthesizing intermediates with pre-installed substituents.

Route A: Bromo-Methoxy Phenyl Core

-

Bromination of 2-Methoxyphenyl Ethanol :

-

Ethanone Formation :

Key Reaction :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chloroacetyl chloride | CH₂Cl₂ | 0°C | 2h | 45% |

Route B: Modern Catalytic Approaches

N-Methyl-pyrrolidin-2-one hydrotribromide (MPHT) promotes bromocyclization for regioselective bromination. This method is less common but offers high precision for complex substrates.

Reaction Conditions and Optimization

Critical Parameters for Bromination

Chlorination Challenges

-

Radical vs. Electrophilic Pathways : Chlorination of the methyl group requires careful control to avoid over-chlorination or ring substitution.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for chloroethanone formation.

Challenges and Considerations

Regioselectivity Control

The competing directing effects of the methoxy (activating, ortho/para) and ethanone (deactivating, meta) groups necessitate precise reaction conditions. For example, bromination of 2-methoxyacetophenone may yield mixtures of 3-bromo and 5-bromo isomers.

Scalability and Purity

-

Industrial Methods : Continuous flow reactors or microwave-assisted synthesis improve yield and reduce side products.

-

Purification : Recrystallization (e.g., ethanol/water) or chromatography (silica gel) is critical for isolating the pure product.

Data Tables: Synthesis Examples

Table 1: Bromination Methods

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and controlled temperatures.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields alcohols or alkanes.

Scientific Research Applications

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and biological activities of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone with its analogs:

Key Findings

Electronic Effects of Substituents

- Methoxy Group (OCH₃): The electron-donating methoxy group in this compound likely enhances radical scavenging activity, as seen in carbazole analogs where methoxy-substituted compounds outperformed butylated hydroxyanisole (BHA) in DPPH assays . In contrast, the electron-withdrawing chloro substituent in 1-(3-Bromo-5-chlorophenyl)-2-chloroethanone may reduce such activity .

Biological Activity

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone is an organic compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H8BrClO, with a molecular weight of approximately 251.52 g/mol. The compound's structure includes a bromo and methoxy substituent on the phenyl ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | [B11851025] |

| Molecular Formula | C9H8BrClO |

| Molecular Weight | 251.52 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and methoxy groups can enhance the compound's lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It might act as a modulator for various receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's ability to modulate key signaling pathways associated with cell survival and proliferation has been highlighted in several research findings.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .

- Cancer Cell Line Studies : In a controlled experiment involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, suggesting that the compound could be developed as a potential chemotherapeutic agent .

Research Findings Summary

A comprehensive review of literature reveals that the biological activity of this compound is multifaceted:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anticancer Potential : Induces apoptosis in cancer cell lines.

- Mechanisms : Likely involves enzyme inhibition and receptor modulation.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone?

The compound is typically synthesized via halogenation of a phenylacetophenone precursor. A standard method involves:

- Bromination : Reacting 1-(2-methoxyphenyl)ethanone with bromine (Br₂) in acetic acid under controlled temperatures (0–5°C) to introduce the bromine substituent at the 3-position .

- Chlorination : Subsequent treatment with chloroacetyl chloride in anhydrous ethanol or dichloromethane introduces the 2-chloroethanone group. Catalysts like potassium carbonate (K₂CO₃) are used to enhance reaction efficiency .

Key Considerations : Monitor reaction progress using TLC, and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons, and carbonyl carbons at δ 190–200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₉H₇BrClO₂ at m/z 277.91) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) .

Q. What are the primary research applications of this compound?

- Organic Synthesis : Acts as a halogenated building block for pharmaceuticals (e.g., antiparasitic agents) and agrochemicals due to its reactive ketone and halogen groups .

- Biological Studies : Explored for enzyme inhibition (e.g., kinase assays) and antimicrobial activity via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dihalogenation by-products?

Dihalogenation (e.g., over-bromination) is a common side reaction. Mitigation strategies include:

- Temperature Control : Maintain low temperatures (0–5°C) during bromination to slow kinetic side reactions .

- Flow Chemistry : Use continuous flow reactors for precise control of residence time and reagent stoichiometry, reducing unwanted intermediates .

- Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

Q. How do substituent effects influence the compound’s reactivity in cross-coupling reactions?

The 3-bromo and 2-chloro groups enable diverse reactivity:

- Buchwald-Hartwig Amination : The bromine substituent undergoes Pd-catalyzed coupling with amines, while the chlorine remains inert under optimized conditions (e.g., Pd(OAc)₂, XPhos ligand) .

- Suzuki-Miyaura Coupling : Reacts selectively with arylboronic acids at the bromine site (versus chlorine) due to lower bond dissociation energy (C-Br vs. C-Cl) .

Data Table : Comparison of Reactivity

| Reaction Type | Catalyst | Yield (%) | Selectivity (Br:Cl) |

|---|---|---|---|

| Amination | Pd/XPhos | 78 | 95:5 |

| Suzuki | Pd(PPh₃)₄ | 85 | 98:2 |

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from polymorphic forms. Strategies include:

- Single-Crystal X-ray Diffraction (SCXRD) : Determine the crystal packing and hydrogen-bonding networks, which influence solubility and target binding .

- SHELX Refinement : Use programs like SHELXL to model electron density maps and validate molecular geometry .

Example : A study found that a triclinic polymorph showed 3x higher antimicrobial activity than a monoclinic form due to improved membrane permeability .

Q. What computational methods predict the compound’s metabolic stability?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of oxidative metabolism (e.g., methoxy demethylation) .

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Key Insight : The 2-chloro group reduces electron density at the carbonyl, slowing hydrolysis compared to non-halogenated analogs .

Methodological Guidance for Data Analysis

Q. How should researchers address low yields in large-scale syntheses?

- Scale-Up Adjustments : Replace batch reactors with flow systems to maintain heat/mass transfer efficiency .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry .

Q. What statistical approaches validate biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.